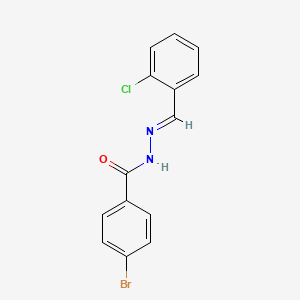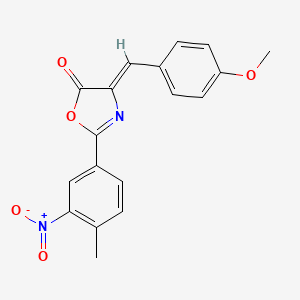
4-bromo-N'-(2-chlorobenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N’-(2-chlorobenzylidene)benzohydrazide is an organic compound with the molecular formula C14H10BrClN2O It is a derivative of benzohydrazide and features both bromine and chlorine substituents on its aromatic rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N’-(2-chlorobenzylidene)benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2-chlorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-bromobenzohydrazide+2-chlorobenzaldehyde→4-bromo-N’-(2-chlorobenzylidene)benzohydrazide
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of 4-bromo-N’-(2-chlorobenzyl)benzohydrazide.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.
Reduction: Formation of 4-bromo-N’-(2-chlorobenzyl)benzohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Bromo-N’-(2-chlorobenzylidene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific properties, such as liquid crystals or polymers.
作用機序
The mechanism of action of 4-bromo-N’-(2-chlorobenzylidene)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone group can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
- 4-Bromo-N’-(4-chlorobenzylidene)benzohydrazide
- 3-Bromo-N’-(2-chlorobenzylidene)benzohydrazide
- 2-Bromo-N’-(2,4-dichlorobenzylidene)benzohydrazide
Comparison: 4-Bromo-N’-(2-chlorobenzylidene)benzohydrazide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.
特性
分子式 |
C14H10BrClN2O |
|---|---|
分子量 |
337.60 g/mol |
IUPAC名 |
4-bromo-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10BrClN2O/c15-12-7-5-10(6-8-12)14(19)18-17-9-11-3-1-2-4-13(11)16/h1-9H,(H,18,19)/b17-9+ |
InChIキー |
XNUOIPOSWVYHHV-RQZCQDPDSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9-dimethyl-12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11697019.png)
![(4E)-4-[2-(2-bromophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697021.png)
![(5E)-5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11697040.png)
![N-{(1Z)-3-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11697042.png)



![Benzenamine, 4-(trifluoromethoxy)-N-[(2,4,6-trimethylphenyl)methylidene]-](/img/structure/B11697056.png)
![N'-[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697059.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11697065.png)
![(2Z)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11697070.png)

![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697079.png)
![(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11697094.png)
